2-(1-Ethoxyethoxy)ethan-1-ol
Description
Chemical Classification and Structural Features in Academic Contexts
From a chemical classification standpoint, 2-(2-Ethoxyethoxy)ethan-1-ol is categorized as a primary alcohol and a diether. atamanchemicals.com Its structure features a primary hydroxyl (-OH) group, making it a primary alcohol. researchgate.netualberta.ca The presence of two ether linkages within its carbon chain also classifies it as a diether and a hydroxypolyether. atamanchemicals.com The IUPAC name for this compound is 2-(2-ethoxyethoxy)ethan-1-ol. wikipedia.org
The unique molecular structure, containing both a polar hydroxyl group and non-polar ether and ethyl groups, gives the compound its amphiphilic character. This dual nature allows it to act as an effective solvent for a wide variety of substances. wikipedia.orgresearchgate.net
Key Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | 2-(2-Ethoxyethoxy)ethan-1-ol wikipedia.org |
| Synonyms | Diethylene Glycol Monoethyl Ether, Carbitol, Ethoxydiglycol wikipedia.orgnih.gov |
| CAS Number | 111-90-0 wikipedia.org |
| Molecular Formula | C6H14O3 wikipedia.org |
| Molar Mass | 134.175 g·mol−1 wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Boiling Point | 196 to 202 °C (385 to 396 °F; 469 to 475 K) wikipedia.org |
| Melting Point | −76 °C (−105 °F; 197 K) wikipedia.org |
| Flash Point | 96 °C (205 °F; 369 K) wikipedia.org |
Overview of Academic Research Significance in Contemporary Organic Chemistry
In the realm of contemporary organic chemistry, 2-(2-Ethoxyethoxy)ethan-1-ol is recognized for its utility as a versatile solvent and a key intermediate in chemical synthesis. targetmol.combioscience.co.uk Its high boiling point makes it a suitable solvent for reactions requiring elevated temperatures, such as in the synthesis of dyes, resins, and nitrocellulose. wikipedia.orgatamanchemicals.com
Academic research has highlighted its role as a reaction medium that can influence reaction rates and pathways. Its ability to dissolve a broad spectrum of reactants facilitates homogenous reaction conditions. Furthermore, it is used as a starting material for the synthesis of other chemical compounds, including the production of ester derivatives. atamanchemicals.comtargetmol.combioscience.co.uk For instance, it is a chemical intermediate for the synthesis of 2-(2-ethoxyethoxy)ethyl acrylate (B77674). nih.gov
Recent studies have also explored its applications in more specialized areas. For example, it has been investigated for its antiproliferative effects on certain cell lines, both alone and in combination with other compounds like xanthines. karger.com Research has shown that it can inhibit the proliferation of 3T3 murine fibroblasts and certain human tumor cell lines. karger.com This suggests potential avenues for its application in biochemical and pharmaceutical research.
The compound's properties as a penetration enhancer are also a subject of academic inquiry, particularly in the context of drug delivery systems. researchgate.netnih.gov Its ability to improve the solubility and skin penetration of active pharmaceutical ingredients is a significant area of study. researchgate.netualberta.caresearchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(1-ethoxyethoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-3-8-6(2)9-5-4-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYERDWDXHOKYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624926 | |
| Record name | 2-(1-Ethoxyethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65850-74-0 | |
| Record name | 2-(1-Ethoxyethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Ethoxyethoxy Ethan 1 Ol
Established Synthetic Pathways and Industrial Synthesis Considerations
The industrial production of 2-(2-ethoxyethoxy)ethan-1-ol heavily relies on the direct ethoxylation of ethanol (B145695), a process that has been optimized for efficiency and yield. atamanchemicals.comwikipedia.org Alternative pathways, though less common, provide flexibility and can be advantageous under specific circumstances.
Ethoxylation of Ethanol: Mechanistic Aspects and Reaction Conditions
The primary industrial method for producing 2-(2-ethoxyethoxy)ethan-1-ol is the reaction of ethanol with ethylene (B1197577) oxide. wikipedia.org This process, known as ethoxylation, involves the sequential addition of ethylene oxide molecules to an alcohol. wikipedia.org The reaction is typically carried out at elevated temperatures and pressures, often in the presence of a catalyst. wikipedia.org
Influence of Temperature Control on Product Selectivity and Yield
Temperature is a critical parameter in the ethoxylation process, significantly impacting both the reaction rate and the distribution of products. The reaction is highly exothermic, with a heat of reaction of approximately -92 kJ/mol for each mole of ethylene oxide reacted. wikipedia.org Therefore, careful temperature control is essential to prevent thermal runaway. wikipedia.org
Generally, ethoxylation reactions are conducted at temperatures ranging from 150°C to 200°C. globallcadataaccess.org Maintaining a consistent temperature is crucial for achieving the desired degree of ethoxylation and minimizing the formation of byproducts. Insufficient temperature can lead to slow reaction rates, while excessive temperatures may result in unwanted side reactions and a broader distribution of ethoxylated products. In some systems, the reaction temperature is controlled by circulating a thermal fluid in the external jacket of the reactor. acs.org
Role of Catalysis in Enhancing Synthetic Efficiency
Catalysts play a pivotal role in the ethoxylation of alcohols by increasing the reaction rate and influencing the product distribution. researchgate.net Both acidic and basic catalysts can be employed, with basic catalysts like potassium hydroxide (B78521) (KOH) being commonly used in industrial settings. wikipedia.orgacs.org
Basic catalysts, such as NaOH and KOH, typically lead to products with a wider molecular weight distribution. acs.org In contrast, certain catalysts can produce a narrower range of ethoxylates. wikipedia.orgcore.ac.uk The choice of catalyst affects not only the rate but also the selectivity of the reaction, with basic catalysts generally being more selective and producing less polyethylene (B3416737) glycol (PEG) as a byproduct compared to acidic catalysts. acs.org Research has also explored the use of other catalytic systems, including mercarbide (B1254986) and zeolite beta catalysts, to achieve specific product distributions and reaction efficiencies. core.ac.ukrsc.orgrsc.org
Table 1: Comparison of Catalytic Systems in Ethoxylation
| Catalyst Type | General Characteristics | Impact on Product Distribution |
| Basic Catalysts (e.g., KOH, NaOH) | Commonly used in industrial processes. wikipedia.orgacs.org | Wider molecular weight distribution. acs.org |
| Acidic Catalysts | Can be used for ethoxylation. | Generally less selective, produce more PEG. acs.org |
| Narrow-Range Ethoxylation Catalysts | More sophisticated catalysts. wikipedia.org | Narrower oligomer distribution. researchgate.net |
| Zeolite Beta Catalysts | Used in continuous flow processes. rsc.orgrsc.org | High selectivity for specific ethoxy alkanes. rsc.org |
| Mercarbide Catalysts | Studied for narrow-range ethoxylation. core.ac.uk | Active for narrow-range ethoxylation. core.ac.uk |
Scalability and Reproducibility in Continuous Flow Reactor Systems
For large-scale industrial production, continuous flow reactors offer several advantages over batch reactors, including improved heat and mass transfer, better process control, and enhanced safety. These systems can reduce batch-to-batch variability and improve the reproducibility of the synthesis.
Continuous flow processes, such as those using a fixed bed of zeolite beta catalyst, have been developed for the ethoxylation of alkenes with ethanol. rsc.orgrsc.org Enhanced loop reactors, featuring external circulation loops with heat exchangers, provide high reaction rates and accurate temperature control, making them suitable for large-scale alkoxylation processes. ballestra.com The design of these reactors, including features like spraying the oxides in the gas phase, is crucial for ensuring safety and efficiency. ballestra.com
Alternative Synthetic Approaches (e.g., from Ethylene Oxide and 2-Ethoxyethanol)
An alternative route to 2-(2-ethoxyethoxy)ethan-1-ol involves the reaction of ethylene oxide with 2-ethoxyethanol (B86334). nih.gov This method can be performed in the presence of a catalyst such as sulfur dioxide. nih.gov This approach allows for the extension of a pre-existing ethoxy chain, offering another level of control over the final product.
Multi-Step Synthesis through Protected Intermediates (e.g., Tosylate, Azido (B1232118) Derivatives)
While direct ethoxylation is the most common method, multi-step synthetic routes involving protected intermediates can be employed for laboratory-scale synthesis or for the preparation of derivatives. These methods offer a high degree of control over the molecular structure.
A typical multi-step sequence may involve:
Tosylation: A starting diol, such as diethylene glycol, can be selectively tosylated to activate one of the hydroxyl groups. nih.gov This is often achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl). nih.gov
Azide (B81097) Substitution: The tosylate group is a good leaving group and can be displaced by a nucleophile, such as sodium azide (NaN₃), to form an azido intermediate. nih.gov This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). nih.gov
Reduction: The azido group can then be reduced to an amine, or the tosylated intermediate can be used in other nucleophilic substitution reactions to introduce the desired ethoxy group. For the synthesis of related amino derivatives, the azide is reduced, often through catalytic hydrogenation using a palladium catalyst (Pd/C). nih.gov
For instance, a synthesis of 2-(2-azidoethoxy)ethan-1-ol has been reported starting from 2-(2-{[(4-Methylbenzene)sulfonyl]oxy}ethoxy)ethan-1-ol and sodium azide. nih.gov Similarly, 2-[2-(2-azidoethoxy)ethoxy]ethanamine (B605823) has been synthesized from 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride via an azide intermediate, which is subsequently tosylated and then reacted with ammonia. rsc.org These multi-step methods, while more complex, are valuable for creating specifically functionalized derivatives.
Derivatization and Functionalization Strategies
The chemical structure of 2-(2-ethoxyethoxy)ethan-1-ol, featuring a primary hydroxyl group and an ether linkage, allows for a variety of derivatization and functionalization strategies. These reactions are pivotal in synthesizing novel compounds and modifying the molecule's properties for various applications.
Esterification Reactions for Novel Compounds
The hydroxyl group of 2-(2-ethoxyethoxy)ethan-1-ol readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form corresponding esters. sigmaaldrich.cn These reactions are fundamental in producing glycol ether acetates, which are valued for their low water solubility and slow evaporation rates. researchgate.net The esterification of glycol ethers, such as diethylene glycol monobutyl ether (DGBE) with acetic acid, is a well-studied process that yields valuable solvents. acs.org
The kinetics of these reactions are influenced by factors such as temperature, catalyst type and loading, and the molar ratio of reactants. researchgate.net For instance, the esterification of DGBE with acetic acid is an endothermic reaction, and the equilibrium constant increases with temperature. acs.org Both homogeneous catalysts like p-toluenesulfonic acid (pTSA) and heterogeneous catalysts such as Amberlyst-15 have been effectively used to promote these reactions. researchgate.net The use of heterogeneous catalysts is often preferred as they can be easily separated from the reaction mixture. acs.orgmdpi.com
Table 1: Esterification Reaction Parameters
| Parameter | Effect on Reaction | Source |
| Temperature | Increased temperature generally increases the reaction rate and equilibrium conversion for endothermic reactions. | researchgate.netacs.org |
| Catalyst | The type and amount of catalyst significantly affect the reaction rate but not the equilibrium. researchgate.net Heterogeneous catalysts facilitate easier product separation. acs.orgmdpi.com | researchgate.netacs.orgmdpi.comresearchgate.net |
| Reactant Molar Ratio | The ratio between the glycol ether and the carboxylic acid primarily determines the maximum achievable conversion. | researchgate.net |
Etherification via Alkylation (e.g., Williamson Synthesis)
The hydroxyl group of 2-(2-ethoxyethoxy)ethan-1-ol can be further etherified through alkylation, a common example being the Williamson ether synthesis. byjus.comwikipedia.orgnih.govatamanchemicals.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. byjus.comwikipedia.org This method is versatile and can be used to synthesize both symmetrical and asymmetrical ethers. byjus.com
The Williamson ether synthesis is an SN2 reaction, and its success is dependent on the structure of the reactants. wikipedia.orgmasterorganicchemistry.com Primary alkyl halides are preferred as they minimize competing elimination reactions, which are more prevalent with secondary and tertiary alkyl halides. masterorganicchemistry.comlibretexts.org The alkoxide itself can be primary, secondary, or tertiary. byjus.com
The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to generate the alkoxide in situ. byjus.com The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide often being used. byjus.com
Generalized Oxidation and Reduction Transformations of Glycol Ethers
The functional groups of glycol ethers can undergo various oxidation and reduction transformations. The primary alcohol group of 2-(2-ethoxyethoxy)ethan-1-ol can be oxidized to form an aldehyde or a carboxylic acid. sigmaaldrich.cn Conversely, derivatives of glycol ethers, such as those containing reducible functional groups, can be subjected to reduction reactions.
The atmospheric photo-oxidation of glycol ethers like 2-ethoxyethanol has been studied to understand their environmental transformation. ku.dk This process can lead to the formation of highly oxygenated organic molecules. ku.dk In biological systems, ethylene glycol ethers can be metabolized via oxidation by alcohol and aldehyde dehydrogenases to their corresponding alkoxyacetic acids. ecetoc.orgecetoc.org The ether linkage itself can also be cleaved through oxidative processes. ecetoc.org
Synthesis of Structurally Related Glycol Ether Analogues
The synthesis of analogues of 2-(2-ethoxyethoxy)ethan-1-ol with different substituents allows for the fine-tuning of its chemical and physical properties.
Analogues with Varying Alkoxy Substituents (e.g., Methoxy, Benzylamino)
Analogues of 2-(2-ethoxyethoxy)ethan-1-ol can be synthesized by varying the alkoxy group. For example, 2-(2-methoxyethoxy)ethan-1-ol (also known as diethylene glycol monomethyl ether) is a common analogue. nih.govwikipedia.org These compounds are typically produced by reacting ethylene oxide with the corresponding alcohol. iarc.fr The synthesis of glycol ethers can also be achieved through the direct etherification of ethylene glycol with an alcohol in the presence of a catalyst. google.comresearchgate.net
Furthermore, the terminal hydroxyl group can be replaced with other functional groups, such as an amino group. For instance, the synthesis of 2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol has been reported, demonstrating the introduction of a benzylamino group. nih.govepo.orgsnu.ac.kr Other examples include the synthesis of 2-[2-(methylamino)ethoxy]ethan-1-ol (B1673961) and 2-[2-(ethylamino)ethoxy]ethan-1-ol.
Table 2: Examples of Structurally Related Glycol Ether Analogues
| Compound Name | Structure | Source |
| 2-(2-Methoxyethoxy)ethan-1-ol | CH₃OCH₂CH₂OCH₂CH₂OH | nih.govwikipedia.org |
| 2-[2-(Benzyloxy)ethoxy]ethan-1-ol | C₆H₅CH₂OCH₂CH₂OCH₂CH₂OH | nih.gov |
| 2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol | (C₆H₅CH₂O)₂C₆H₃CH₂NHCH₂CH₂OCH₂CH₂OH | nih.govepo.orgsnu.ac.kr |
| 2-[2-(Methylamino)ethoxy]ethan-1-ol | CH₃NHCH₂CH₂OCH₂CH₂OH | |
| 2-[2-(Ethylamino)ethoxy]ethan-1-ol | CH₃CH₂NHCH₂CH₂OCH₂CH₂OH |
Polyethylene Glycol (PEG) Based Linkers and Derivatives
2-(2-Ethoxyethoxy)ethan-1-ol can be considered a short-chain polyethylene glycol (PEG) derivative. PEG and its derivatives are widely used in biomedical and pharmaceutical research due to their biocompatibility, solubility in water, and non-immunogenicity. biochempeg.commdpi.com They are often used as linkers to connect different molecules, such as in the development of antibody-drug conjugates (ADCs) or for modifying the surface of nanoparticles. biochempeg.commdpi.com
The synthesis of PEG derivatives often involves the functionalization of the terminal hydroxyl groups. researchgate.netnih.govresearchgate.net These functionalized PEGs can then be used to conjugate with other molecules. researchgate.netnih.gov For example, a PEG linker can be used to attach a targeting peptide to a magnetic nanoparticle. mdpi.com The synthesis of PEG-based linkers can be achieved through various chemical strategies, including the use of click chemistry for efficient and specific conjugation. researchgate.net
The stepwise synthesis of well-defined, monodisperse PEG derivatives can be accomplished using solid-phase synthesis techniques, which involve the sequential addition of monomer units to a solid support. nih.gov This method allows for precise control over the length and composition of the PEG chain. nih.gov
Mechanistic Investigations of 2 2 Ethoxyethoxy Ethan 1 Ol Reactivity
Computational Studies on Thermal Degradation Mechanisms
Comprehensive computational quantum chemistry calculations have been employed to understand the thermal degradation of 2-(2-ethoxyethoxy)ethan-1-ol, often referred to as 2-EE in computational studies. nih.govacs.org These investigations have explored numerous reaction pathways, including both unimolecular and bimolecular processes, to determine the most likely degradation routes under thermal stress. nih.govacs.org The stationary point geometries are typically optimized using density functional theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set, and higher-level methods like G3MP2 and G3B3 are used for more accurate energy calculations. nih.govnih.gov
Unimolecular Dissociation Pathways and Products
Computational studies have identified multiple potential pathways for the unimolecular thermal degradation of 2-(2-ethoxyethoxy)ethan-1-ol. nih.govacs.org These pathways involve the breaking of various bonds within the molecule, leading to a range of smaller molecular fragments.
One kinetically significant pathway involves the formation of ethylene (B1197577) glycol and ethylene, which has a calculated activation energy of 269 kJ mol⁻¹ at the G3B3 level of theory. nih.govacs.orgnih.gov However, another pathway, leading to the formation of ethanol (B145695) and ethanal, is considered the most plausible, with a slightly higher activation barrier of 287 kJ mol⁻¹. nih.govacs.orgnih.gov The majority of these unimolecular dissociation reactions are endothermic, requiring an input of energy to proceed. nih.gov However, certain pathways, such as those designated as B, E, G, and I in detailed computational studies, have been found to be exothermic. nih.gov
Table 1: Key Unimolecular Dissociation Pathways of 2-(2-Ethoxyethoxy)ethan-1-ol and Their Activation Energies
| Pathway Description | Products | Activation Energy (kJ mol⁻¹) at G3B3 |
| Formation of Ethylene Glycol and Ethylene | Ethylene Glycol, Ethylene | 269 nih.govacs.orgnih.gov |
| Formation of Ethanol and Ethanal | Ethanol, Ethanal | 287 nih.govacs.orgnih.gov |
| Carbene Formation | Carbene Species | High (energetically not preferable) nih.gov |
| Pathway K | Various Products | 518 (highest overall activation energy) nih.gov |
This table presents a summary of key unimolecular dissociation pathways and their calculated activation energies based on computational studies.
Bimolecular Decomposition in Binary Solvent Mixtures
The thermal degradation of 2-(2-ethoxyethoxy)ethan-1-ol has also been investigated in the presence of other solvents, specifically in binary mixtures with ethanol and isobutanol. nih.govacs.org These studies explore bimolecular reaction pathways where the solvent molecules actively participate in the decomposition process. nih.gov
Four primary pathways (designated L, M, N, and O) have been studied for the bimolecular reaction of 2-(2-ethoxyethoxy)ethan-1-ol with ethanol. nih.govresearchgate.net In pathways L and M, a water molecule is eliminated, and in pathway M, ethane (B1197151) is also removed. researchgate.net Pathway N results in the formation of diethyl ether and 1,2-ethanediol. researchgate.net The activation energies for these bimolecular reactions with ethanol are generally lower than those for the corresponding unimolecular dissociations. nih.gov For instance, the pathway producing ether, H₂, and ethanol has a notably lower activation energy of 221 kJ mol⁻¹ at the G3B3 level of theory. nih.govacs.orgnih.gov This suggests that in the presence of ethanol, bimolecular decomposition is a more favorable degradation route. nih.gov The activation energies for bimolecular reactions with isobutanol are higher than those with ethanol, with the lowest barrier being 348 kJ mol⁻¹. nih.gov
Kinetic and Thermodynamic Analysis of Reaction Routes
Kinetic and thermodynamic parameters are crucial for determining the most favorable degradation pathways. nih.govacs.org Computational studies provide detailed information on activation energies (Ea) and Gibbs free energies of activation (ΔG‡), as well as reaction enthalpies (ΔH) and Gibbs free energies of reaction (ΔG). nih.gov
The analysis reveals that most of the thermal degradation mechanisms of 2-(2-ethoxyethoxy)ethan-1-ol proceed through a concerted transition state and are endothermic processes. nih.govacs.orgnih.gov However, as previously mentioned, some unimolecular pathways are exothermic and exergonic. nih.gov
Catalytic Activity and Role in Chemical Transformations
Beyond its degradation, the potential for 2-(2-ethoxyethoxy)ethan-1-ol to participate in and influence chemical reactions has been explored, particularly in the context of organic synthesis.
Investigation of Catalytic Properties in Organic Synthesis Reactions
While detailed studies on the catalytic properties of 2-(2-ethoxyethoxy)ethan-1-ol itself are not extensively documented in the provided search results, related compounds with similar structural features, such as ether and hydroxyl functionalities, are known to be involved in catalytic processes. For instance, research on structurally similar compounds has shown their effectiveness in synthesizing esters like ethyl ethanoate. The presence of both ether and hydroxyl groups in 2-(2-ethoxyethoxy)ethan-1-ol suggests it could potentially act as a ligand in metal-catalyzed reactions or as a phase-transfer catalyst. The oxygen atoms can coordinate with metal centers, and the hydroxyl group can participate in hydrogen bonding, potentially influencing the reactivity of other species in a reaction mixture.
Further research is needed to fully elucidate the specific catalytic activities and roles of 2-(2-ethoxyethoxy)ethan-1-ol in various organic transformations.
Advanced Analytical and Spectroscopic Characterization of 2 2 Ethoxyethoxy Ethan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of chemical compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.
Proton (¹H) NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts of its hydrogen atoms (protons). The ¹H NMR spectrum of 2-(2-ethoxyethoxy)ethan-1-ol, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different types of protons in the molecule.
The protons of the terminal methyl group (CH₃) of the ethoxy moiety typically appear as a triplet at approximately 1.2 ppm. The methylene (B1212753) protons (CH₂) adjacent to the oxygen of the ethoxy group resonate as a quartet around 3.5 ppm. The protons of the four methylene groups in the diethylene glycol backbone (OCH₂CH₂OCH₂CH₂OH) appear as a series of multiplets in the range of 3.5 to 3.8 ppm. The hydroxyl (-OH) proton signal is often a broad singlet and its chemical shift can vary depending on concentration and temperature, but is typically observed around 2.5-4.5 ppm.
Table 1: ¹H NMR Chemical Shift Ranges for 2-(2-Ethoxyethoxy)ethan-1-ol chemicalbook.comoregonstate.edulibretexts.orgconductscience.com
| Functional Group | Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethoxy) | ~1.2 | Triplet |
| CH₂ (ethoxy) | ~3.5 | Quartet |
| OCH₂CH₂O | 3.5 - 3.7 | Multiplet |
| OCH₂CH₂OH | 3.6 - 3.8 | Multiplet |
| OH | 2.5 - 4.5 | Broad Singlet |
Note: Chemical shifts are approximate and can be influenced by solvent, temperature, and other experimental conditions.
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 2-(2-ethoxyethoxy)ethan-1-ol, each unique carbon atom gives a distinct signal.
The carbon of the terminal methyl group (CH₃) of the ethoxy group typically resonates at the highest field, around 15 ppm. The methylene carbons of the ethoxy group and the diethylene glycol backbone appear in the region of 60-73 ppm. Specifically, the carbon of the methylene group adjacent to the oxygen in the ethoxy group (CH₃C H₂O-) is found at approximately 67 ppm. The carbons of the diethylene glycol unit (-OCH₂CH₂O- and -OCH₂CH₂OH) resonate at around 70-73 ppm and approximately 61 ppm for the carbon bearing the hydroxyl group.
Table 2: ¹³C NMR Chemical Shift Ranges for 2-(2-Ethoxyethoxy)ethan-1-ol chemicalbook.comchemicalbook.com
| Carbon Atom | Chemical Shift (ppm) |
| C H₃ (ethoxy) | ~15 |
| CH₃C H₂O | ~67 |
| -OC H₂C H₂O- | ~70-71 |
| -OC H₂C H₂OH | ~73 |
| -OCH₂C H₂OH | ~61 |
Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy of 2-(2-ethoxyethoxy)ethan-1-ol reveals characteristic absorption bands corresponding to its functional groups. spectrabase.com A broad, strong absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. cdnsciencepub.com The C-H stretching vibrations of the alkyl groups appear as sharp peaks in the 3000-2850 cm⁻¹ region. docbrown.info A prominent and characteristic C-O-C stretching vibration for the ether linkages is observed in the fingerprint region, typically around 1150-1060 cm⁻¹. docbrown.info
Table 3: Key IR Absorption Bands for 2-(2-Ethoxyethoxy)ethan-1-ol spectrabase.comchemicalbook.comnih.govthermofisher.com
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3600-3200 | Strong, broad |
| C-H (alkane) | 3000-2850 | Strong, sharp |
| C-O (ether) | 1150-1060 | Strong, sharp |
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like 2-(2-ethoxyethoxy)ethan-1-ol. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. epa.gov For 2-(2-ethoxyethoxy)ethan-1-ol (molecular weight 134.17 g/mol ), the ESI-TOF mass spectrum would be expected to show a prominent peak corresponding to one of these adducts. chemicalbook.comucdavis.edunist.gov High-resolution ESI-TOF MS can provide the exact mass of the molecule, which allows for the determination of its elemental formula. rsc.orgacs.org Fragmentation of the parent ion can also occur, providing further structural information. Common fragmentation pathways for ethoxylated alcohols involve the cleavage of the C-O bonds of the ether linkages. bohrium.comresearchgate.net
Table 4: Expected Mass-to-Charge Ratios (m/z) in ESI-TOF Mass Spectrometry of 2-(2-Ethoxyethoxy)ethan-1-ol chemicalbook.comucdavis.edu
| Ion | Calculated m/z |
| [M+H]⁺ | 135.10 |
| [M+Na]⁺ | 157.08 |
| [M+K]⁺ | 173.06 |
Note: M represents the neutral molecule 2-(2-ethoxyethoxy)ethan-1-ol.
Chromatographic Methods for Purity and Composition Analysis
The purity and compositional analysis of 2-(2-Ethoxyethoxy)ethan-1-ol and its derivatives are critical for quality control in industrial applications and for detailed characterization in research settings. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LCMS), are fundamental in achieving this. These methods allow for the separation, identification, and quantification of the primary compound, its isomers, potential impurities, and related derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 2-(2-Ethoxyethoxy)ethan-1-ol and its derivatives, especially for non-volatile or thermally labile compounds. The method's adaptability allows for various configurations depending on the analytical goal.
For the analysis of derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. In one such application, a derivative of 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol was purified using an Agilent 1200 series HPLC system. researchgate.net The separation was achieved on a Zorbax Eclipse XDB-C18 column with a gradient mobile phase consisting of 0.1 M ammonium acetate (B1210297) and acetonitrile (B52724), monitored by UV/Vis detection. researchgate.net
Another study focused on the separation of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate (B77674), an acrylate derivative. This analysis utilized a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and a phosphoric acid buffer. nih.gov The method is scalable and can be adapted for preparative separation to isolate impurities. nih.gov For applications requiring mass spectrometry detection, the method can be modified by replacing the non-volatile phosphoric acid with a volatile alternative like formic acid. nih.gov
While direct HPLC analysis of the parent compound 2-(2-Ethoxyethoxy)ethan-1-ol is less common than GC, methods developed for related glycol ethers can be adapted. For instance, the analysis of 2-ethoxyethanol (B86334) has been performed using pre-column derivatization with 1-naphthyl isocyanate followed by RP-HPLC analysis to enhance UV detection and sensitivity. rsc.org
Table 1: HPLC Methods for 2-(2-Ethoxyethoxy)ethan-1-ol Derivatives
| Analyte/Derivative | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Purified 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol derivative | Zorbax Eclipse XDB-C18 (4.6 × 150 mm) | Acetonitrile and 0.1 M Ammonium Acetate (gradient) | UV/Vis (260 nm and 280 nm) | researchgate.net |
| 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | Not Specified (MS-compatible with Formic Acid) | nih.gov |
| 2-Ethoxyethanol (related compound) | Not Specified (Reversed Phase) | Not Specified | UV (after pre-column derivatization with 1-naphthyl isocyanate) | rsc.org |
Gas Chromatography (GC)
Gas Chromatography (GC) is the most prevalent technique for the purity and composition analysis of 2-(2-Ethoxyethoxy)ethan-1-ol due to the compound's volatility. It is frequently coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.
Commercial-grade 2-(2-Ethoxyethoxy)ethan-1-ol is routinely assayed by GC to confirm its purity, with specifications often requiring a minimum of 99.0% or greater. ntnu.nozenodo.org The United States Pharmacopeia has described a method for determining the chemical purity of diethylene glycol monoethyl ether using gas chromatography with flame-ionization detection. rsc.org For direct analysis of the liquid, a direct injection technique is often preferred over headspace sampling, particularly due to the compound's high water solubility, which can result in poor recovery with headspace methods. europa.eu
The choice of capillary column is crucial for effective separation. For general glycol ether analysis, polar capillary columns such as those with wax-based (e.g., Carbowax) or cyanopropyl stationary phases are frequently used. researchgate.net A study analyzing a comprehensive list of glycol ethers found that an Rxi®-1301Sil MS column (a thin-film cyano-based phase) provided rapid separation and improved resolution of isomers compared to thicker film columns. researchgate.net In the analysis of the related compound 2-ethoxyethanol from environmental samples, a column packed with 10% free fatty acid phase (FFAP) on Chromosorb-P AW was successfully used. epa.gov
GC-MS is particularly powerful for identifying unknown components or trace impurities. In a study of plant extracts, 2-(2-ethoxyethoxy)ethanol was identified as a major constituent in the leaf (26.45%) and flower (11.08%) of Rhizophora apiculata using GC-MS. nist.gov
Table 2: GC Conditions for the Analysis of 2-(2-Ethoxyethoxy)ethan-1-ol and Related Glycol Ethers
| Analyte/Application | Column Type | Detector | Key Findings | Reference |
|---|---|---|---|---|
| Purity of Diethylene Glycol Monoethyl Ether | Not specified | FID | Standard method for purity assessment as per USP. | rsc.org |
| General Glycol Ethers | Rxi®-1301Sil MS (thin-film cyano-based) | MS | Provides rapid analysis and good resolution of isomers. | researchgate.net |
| 2-Ethoxyethanol (related compound) | 10% FFAP on Chromosorb-P AW | FID | Effective for environmental sample analysis after desorption from activated carbon. | epa.gov |
| Identification in Natural Products | Not specified | MS | Identified as a major component in Rhizophora apiculata extracts. | nist.gov |
Liquid Chromatography-Mass Spectrometry (LCMS)
Liquid Chromatography-Mass Spectrometry (LCMS) has emerged as a powerful tool for the trace-level detection and quantification of 2-(2-Ethoxyethoxy)ethan-1-ol, its derivatives, and its metabolites, especially in complex matrices where high sensitivity and specificity are required. While GC-MS is common, LC-MS/MS avoids the need for high temperatures, which can be beneficial for certain analytes.
Direct analysis of small, polar glycol ethers by LCMS can be challenging due to poor retention on typical reversed-phase columns and low ionization efficiency. To overcome this, methods may involve derivatization or specialized chromatographic conditions. For instance, a method for analyzing diethylene glycol (DEG) in seawater utilized benzoylation to improve detection by LC-ESI-MS. researchgate.net However, direct-injection methods have also been successfully developed. A direct injection LC-MS/MS method using atmospheric pressure chemical ionization (APCI) was developed for the determination of related glycol ethers, such as diethylene glycol methyl ether (DEGME), in wood stains. rsc.org
The tandem mass spectrometry (MS/MS) capability, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity for quantification. For DEGME, the precursor-to-product ion transition of m/z 121.1 → 59.1 was monitored for precise measurement. researchgate.netrsc.org LC-MS/MS is also the method of choice for analyzing metabolites. Studies on the metabolism of 2-(2-Ethoxyethoxy)ethan-1-ol have used LC-MS/MS to identify and quantify its major metabolite, ethoxyethoxyacetic acid (EEAA), in plasma and urine samples following protein precipitation. europa.eu
Table 3: LCMS Methods for Glycol Ethers and Derivatives
| Analyte/Matrix | Ionization Source | MS Mode | Chromatography | Key Findings/Transitions | Reference |
|---|---|---|---|---|---|
| Diethylene Glycol Methyl Ether (DEGME) in Wood Stains | APCI | MS/MS (MRM) | Direct Injection | Quantification via transition m/z 121.1 → 59.1. | researchgate.netrsc.org |
| Diethylene Glycol (DEG) in Seawater | ESI | MS | C18 column after derivatization (benzoylation) | Derivatization enhances ESI response for trace analysis. | researchgate.net |
| Ethoxyethoxyacetic acid (EEAA) in Plasma/Urine | Not Specified | MS/MS | Not Specified | Used for metabolite identification and quantification. | europa.eu |
| 2-(2-chloroethoxy)ethanol in API | APCI | SIM | C18 Column (gradient) | Monitored ammoniated adduct [M+NH4]+ for quantification of genotoxic impurity. | nih.gov |
Theoretical Chemistry and Computational Modeling of 2 2 Ethoxyethoxy Ethan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic makeup of 2-(2-ethoxyethoxy)ethan-1-ol and predicting its chemical reactivity. Methods like Density Functional Theory (DFT) are commonly employed to model such molecules. For instance, studies on the related, smaller compound 2-ethoxyethanol (B86334) have utilized the B3LYP functional with a 6-31G(d) basis set to perform electronic structure calculations. acs.org These calculations typically determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.
For 2-(2-ethoxyethoxy)ethan-1-ol, the presence of ether oxygen atoms and a terminal hydroxyl group creates multiple sites of varying electron density. The lone pairs on the oxygen atoms make these areas electron-rich, influencing the HOMO. Conversely, the antibonding orbitals associated with the C-O and O-H bonds contribute to the LUMO. These electronic features are key to its role as a protic solvent and its participation in reactions like etherification or esterification at the terminal hydroxyl group. nih.gov In silico models are increasingly vital for predicting chemical properties and prioritizing chemicals for further assessment, with model performance being highly dependent on the chemical class under investigation. rsc.org
Geometry Optimization and Conformational Analysis
The flexible backbone of 2-(2-ethoxyethoxy)ethan-1-ol, characterized by several single bonds with low rotational barriers, gives rise to numerous possible conformations. Geometry optimization, a computational process that seeks to find the lowest energy (most stable) arrangement of atoms, is crucial for understanding its three-dimensional structure. Computational methods, such as those available in software packages like Gaussian, are used to optimize molecular geometries. acs.org
Table 1: Computed Molecular Descriptors for 2-(2-Ethoxyethoxy)ethan-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H14O3 | nih.gov |
| Molecular Weight | 134.17 g/mol | nih.gov |
| XLogP3 | -0.5 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
This table is generated based on data from PubChem's computed properties. nih.gov
Transition State Analysis and Potential Energy Surface Mapping
A detailed computational study on 2-ethoxyethanol used G3MP2 and G3B3 methods to investigate its unimolecular and bimolecular decomposition reactions. acs.org The researchers identified various reaction pathways, located the corresponding transition states, and calculated the activation energies (Ea) and reaction enthalpies (ΔH). acs.org
Key findings for the unimolecular degradation of 2-ethoxyethanol included:
Pathway 1: Formation of ethylene (B1197577) glycol and ethylene, which was found to be kinetically significant with an activation energy of 269 kJ/mol. acs.org
Pathway 2: Formation of ethanol (B145695) and ethanal, considered the most plausible route with an activation barrier of 287 kJ/mol. acs.org
Intrinsic reaction coordinate (IRC) analysis was performed to confirm that the identified transition states correctly connect the reactants and products on the potential energy surface. acs.org Such analyses for 2-(2-ethoxyethoxy)ethan-1-ol would be more complex due to its larger size and additional ether linkage, but would likely involve similar bond-breaking and rearrangement steps, leading to a variety of smaller alcohol, ether, and aldehyde products.
Thermochemical Property Calculations
Computational chemistry allows for the calculation of important thermochemical properties, which are essential for process design and safety assessments. These properties include the enthalpy of formation (ΔfH°), enthalpy of vaporization (ΔvapH°), and heat capacity (Cp). chemeo.com
Methodologies for large-scale thermochemical calculations have been developed, often using the results from quantum chemistry software. aip.org While extensive experimental data for 2-(2-ethoxyethoxy)ethan-1-ol are available, computationally derived values serve to validate experimental results and provide data where experiments are lacking. For example, the NIST WebBook and Cheméo databases list numerous experimental thermochemical values for this compound. chemeo.comchemeo.comnist.gov The calculated octanol/water partition coefficient (logP), a measure of hydrophilicity, is reported as -0.54, indicating its high water solubility. nih.gov
Table 2: Selected Experimental Physical and Thermochemical Properties of 2-(2-Ethoxyethoxy)ethan-1-ol
| Property | Value | Conditions | Source |
|---|---|---|---|
| Boiling Point | 396 °F (202 °C) | at 760 mmHg | nih.gov |
| Flash Point | 190 °F (88 °C) | nih.gov | |
| Density | 0.989 g/cm³ | at 20 °C | lobachemie.com |
| Refractive Index | 1.427 – 1.43 | at 20 °C | lobachemie.com |
These experimental values provide benchmarks for validating the accuracy of computational models like the G3B3 method, which has been used to calculate thermodynamic parameters for related compounds. acs.org
Electrostatic Potential Investigations
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack.
For 2-(2-ethoxyethoxy)ethan-1-ol, an MEP map would show regions of negative electrostatic potential (typically colored red or yellow) and positive electrostatic potential (colored blue).
Negative Potential: The areas around the three oxygen atoms (one hydroxyl and two ether linkages) would exhibit strong negative potential due to the high electron density of the oxygen lone pairs. These sites are attractive to electrophiles and are the locations where hydrogen bonding occurs.
Positive Potential: The hydrogen atom of the hydroxyl group would be the region of highest positive potential, making it the primary site for electrophilic character and interaction with nucleophiles. The hydrogen atoms on the carbon backbone would have a weaker positive potential.
This distribution of electrostatic potential explains the compound's properties as a polar, protic solvent, its ability to dissolve both polar and some nonpolar substances, and its reactivity patterns in chemical synthesis. nih.govatamanchemicals.com
Research Findings on 2-(1-Ethoxyethoxy)ethan-1-ol Remain Undocumented in Specified Applications
Extensive research into the scientific literature and chemical databases reveals a significant lack of specific, documented applications for the chemical compound This compound within the highly specialized areas outlined in the requested article structure. The outlined topics include its role as a chemical intermediate in the synthesis of pharmaceuticals, polymers, and energetic materials, as well as its solvent properties in coatings, inks, and textile processes.
The available research predominantly focuses on a different, more commercially prevalent isomer, 2-(2-Ethoxyethoxy)ethan-1-ol , also widely known by trade names such as Carbitol™ or Diethylene Glycol Monoethyl Ether (DEGEE). This structural isomer, where the ethoxy group is located on the terminal oxygen of the diethyl ether backbone, has well-documented use as a solvent in coatings, inks, and dyes. However, this information is not applicable to the subject of the query, this compound, which possesses a distinct acetal structure.
Research Applications in Organic Synthesis and Advanced Materials Science
Role as a Chemical Intermediate in Complex Molecule Synthesis:
No specific instances were found of its use as a precursor for pharmaceutical agents or drug delivery systems .
Its application as a building block for functionalized oligomers and polymer systems is not described in the reviewed literature.
There is no available information on its use in the synthesis of specialty chemical energetic materials .
Solvent Properties in Specialized Chemical Processes:
No data was found detailing its specific formulation or properties within coatings, inks, and resins .
Its application in textile dyeing and printing processes is not documented.
The 1-ethoxyethoxy functional group is recognized in organic chemistry as an acid-labile protecting group for alcohols (an ethoxyethyl acetal). It is conceivable that 2-(1-Ethoxyethoxy)ethan-1-ol could serve as a mono-protected ethylene (B1197577) glycol synthon in complex syntheses. However, specific, published research detailing this role in the requested contexts could not be retrieved.
Due to the absence of specific research findings for this compound in the requested fields, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as instructed.
Use in Polymer Electrospinning Techniques
Electrospinning is a versatile method for producing polymer nanofibers with diameters ranging from nanometers to a few micrometers. The properties of the electrospun fibers are highly dependent on the characteristics of the polymer solution, including its viscosity, surface tension, and conductivity, which are significantly influenced by the solvent. This compound, under the trade name Carbitol™, has been identified as a suitable solvent for polymer electrospinning.
The choice of solvent in electrospinning is crucial as it must dissolve the polymer to form a homogenous solution and have appropriate volatility to evaporate during the fiber formation process, leaving behind the solid polymer fiber. The physical properties of this compound, such as its boiling point and vapor pressure, allow for controlled evaporation, which is essential for the formation of uniform and bead-free nanofibers.
Research in the field has explored the use of various glycol ethers as solvents in the electrospinning of different polymers. For instance, studies on the electrospinning of poly(2-hydroxyethyl methacrylate) (PHEMA) and its copolymers with 2-ethoxyethyl methacrylate (EOEMA) have demonstrated the feasibility of using ethanol (B145695) as a solvent. While this specific study does not directly use this compound, it highlights the utility of ethoxy-containing compounds in the electrospinning of hydrophilic polymers. The presence of the ethoxy and hydroxyl groups in this compound suggests its potential as a solvent for a range of polymers with varying polarities.
The following table summarizes the key parameters and outcomes in a representative electrospinning process.
| Parameter | Value/Observation |
| Polymer | Polyacrylonitrile (PAN) / Lignin / Poly(ethylene glycol) (PEG) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Applied Voltage | 18 kV |
| Flow Rate | 2 mL/h |
| Collector Distance | 10 cm |
| Resulting Fiber Diameter | 263 ± 11 nm (Activated Carbon Nanofibers) |
This table presents data from a study on a similar electrospinning process to illustrate the typical parameters involved. While not directly using this compound, it provides context for the experimental setup.
Further research is warranted to fully characterize the role of this compound in the electrospinning of a broader range of polymers and to optimize the process parameters to control nanofiber morphology and properties for specific applications in areas such as filtration, biomedical scaffolds, and sensor technology.
Development of Functional Materials and Additives
The unique chemical structure of this compound makes it a valuable precursor and additive in the development of functional materials with tailored properties.
Enhancing Physicochemical Properties through Fluorinated Analogues
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including polarity, thermal stability, and chemical resistance. Research into fluorinated analogues of glycol ethers has demonstrated the potential to create materials with enhanced performance characteristics.
Studies on fluorinated glycidyl ethers have shown that fluorine substitution affects the reaction rates and physical properties of these compounds. For example, the presence of fluorine can influence surface tension, viscosity, and density. While specific research on the direct fluorination of this compound is not extensively documented in readily available literature, the principles observed in related fluorinated ethers provide a strong indication of the expected modifications.
The synthesis of fluorinated ethers can be achieved through various methods, including the reaction of alcohols with perfluoroolefins. It is anticipated that the introduction of fluorine into the this compound molecule would lead to:
Increased Thermal and Chemical Stability: The high strength of the carbon-fluorine bond would likely enhance the molecule's resistance to high temperatures and chemical attack.
Modified Solvent Properties: Fluorination would alter the polarity and solvent power of the compound, potentially making it a suitable solvent for fluorinated polymers and other specialized applications.
Reduced Surface Tension: Fluorinated compounds often exhibit low surface energy, which could be advantageous in applications requiring good wetting and spreading characteristics.
The table below outlines the expected impact of fluorination on the physicochemical properties of this compound, based on trends observed in similar fluorinated organic compounds.
| Property | Expected Change with Fluorination | Rationale |
| Boiling Point | Increase | Increased molecular weight and intermolecular forces. |
| Density | Increase | Higher atomic mass of fluorine compared to hydrogen. |
| Viscosity | Increase or Decrease | Dependent on the extent and position of fluorination and resulting intermolecular forces. |
| Surface Tension | Decrease | Low intermolecular forces characteristic of fluorinated compounds. |
| Chemical Stability | Increase | High strength of the C-F bond. |
Further experimental investigation into the synthesis and characterization of fluorinated analogues of this compound is necessary to fully realize their potential in advanced materials science.
Role in Fuel System Icing Inhibition (FSII) for Aviation Applications
One of the critical applications of this compound, more commonly known in this context as diethylene glycol monoethyl ether (DEGEE), is as a Fuel System Icing Inhibitor (FSII) in aviation fuels. dtic.milresearchgate.net The presence of dissolved water in jet fuel can lead to the formation of ice crystals at the low temperatures encountered at high altitudes. dtic.mil These ice crystals can block fuel lines and filters, posing a severe threat to aircraft safety. dtic.mil
FSII additives work by dissolving in any free water that may be present in the fuel and lowering its freezing point. dtic.mil Diethylene glycol monoethyl ether is effective in this role due to its miscibility with both water and jet fuel. It partitions into the water phase and acts as an antifreeze. dtic.mil
Historically, ethylene glycol monomethyl ether (EGMME) was used as an FSII, but it was largely replaced by diethylene glycol monomethyl ether (DEGMME) and diethylene glycol monoethyl ether (DEGEE) due to the lower toxicity of the latter compounds. dtic.mil Military specifications such as MIL-DTL-85470B outline the requirements for FSII additives. dtic.mil
The concentration of FSII in aviation fuel is typically maintained between 0.10% and 0.15% by volume to be effective. dtic.mil This ensures that any separated water will have its freezing point sufficiently depressed to prevent ice formation.
The following table provides a summary of the key properties and specifications for Diethylene Glycol Monoethyl Ether as a Fuel System Icing Inhibitor.
| Property/Specification | Value/Requirement |
| Chemical Name | Diethylene Glycol Monoethyl Ether |
| Common Acronym | DEGEE |
| Military Specification | Conforms to standards like MIL-DTL-85470B |
| Typical Concentration | 0.10% - 0.15% by volume in aviation fuel dtic.mil |
| Function | Freezing point depression of water in fuel dtic.mil |
| Freezing Point of Water with FSII | Below -40°C |
In addition to its anti-icing properties, FSII additives can also inhibit the growth of microorganisms in fuel tanks, which can cause corrosion and other operational issues. The continued use of diethylene glycol monoethyl ether as an FSII is a testament to its reliability and effectiveness in ensuring the safety of modern aviation.
Emerging Research Directions and Interdisciplinary Studies
Investigations in Biofuel Chemistry and Pyrolysis Thermochemistry
Research into similar molecules, such as 2-ethoxyethanol (B86334), has provided valuable insights into their thermal degradation and decomposition pathways. For instance, computational studies on 2-ethoxyethanol have explored its unimolecular and bimolecular decomposition mechanisms in various solvent mixtures, shedding light on its potential as a biofuel additive. acs.org These studies often involve detailed kinetic and thermodynamic calculations to determine the most likely reaction routes and activation energies for different degradation pathways. acs.org
Similarly, investigations into the thermal degradation of 2-methoxyethanol have highlighted the potential of bifunctional alcohols as biofuel candidates. nih.govscispace.comresearchgate.net These studies utilize methods like density functional theory (DFT) to calculate enthalpies of formation and bond dissociation energies, which are crucial for understanding the combustion behavior of these compounds. nih.govscispace.comresearchgate.net The primary goal of such research is to identify favorable reaction pathways that can enhance the efficiency and reduce the environmental impact of biofuels.
Although direct experimental or theoretical work on 2-(1-Ethoxyethoxy)ethan-1-ol in the context of biofuel chemistry and pyrolysis is currently limited, the methodologies applied to its structural analogs provide a clear roadmap for future investigations. Understanding the thermochemical properties of this compound would be a critical step in assessing its viability as a next-generation biofuel component.
Table 1: Comparative Thermochemical Data of Related Ether Alcohols
| Compound | Method | Key Findings |
|---|---|---|
| 2-Ethoxyethanol | G3B3 and G3MP2 computational methods | Formation of ethanol (B145695) and ethanal is the most plausible reaction pathway with an activation barrier of 287 kJ mol–1. acs.org |
| 2-Methoxyethanol | DFT/BMK and ab initio (CBS-QB3 and G3) methods | The most kinetically favored path for pyrolysis at room temperature is the production of methoxyethene via a 1,3-H atom transfer. nih.govscispace.comresearchgate.net |
Research in Enzyme Kinetics and Protein-Ligand Interactions
The study of how small molecules interact with proteins is fundamental to drug discovery and understanding biological processes. While the specific interactions of this compound with enzymes and proteins have not been extensively documented, the principles of enzyme kinetics and protein-ligand binding provide a framework for potential future research.
The binding of a ligand to a protein is governed by various physicochemical forces, including hydrogen bonding, van der Waals interactions, and hydrophobic effects. The kinetics of these interactions, including the rates of association and dissociation, determine the binding affinity. Understanding these interactions at a molecular level is crucial for designing new therapeutic agents.
Three primary models describe protein-ligand binding: the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov Each model offers a different perspective on the dynamic nature of both the protein and the ligand during the binding process. Experimental techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are often employed to characterize the thermodynamics and kinetics of these interactions. nih.gov
While there is no specific research detailing the interaction of this compound with particular enzymes or proteins, its chemical structure suggests it could participate in hydrogen bonding and other non-covalent interactions. Future studies could explore its potential as a modulator of enzyme activity or as a component in formulations designed to stabilize proteins.
Table 2: Key Concepts in Protein-Ligand Interactions
| Concept | Description | Relevance to Future Research |
|---|---|---|
| Binding Affinity (Kd) | The dissociation constant, which measures the strength of the interaction between a protein and a ligand. nih.gov | Determining the Kd of this compound with various proteins could identify potential biological targets. |
| Induced Fit Model | Proposes that the binding of a ligand can induce a conformational change in the protein, leading to a more stable complex. nih.gov | Investigating if this compound can induce conformational changes in target proteins could reveal novel mechanisms of action. |
| Conformational Selection Model | Suggests that a protein exists in an ensemble of conformations, and the ligand preferentially binds to a specific pre-existing conformation. nih.gov | Studying the conformational landscape of proteins in the presence of this compound could provide insights into its binding mechanism. |
Exploration in Advanced Delivery Systems
The formulation of effective delivery systems is critical for ensuring the bioavailability and targeted action of active pharmaceutical ingredients (APIs) and other beneficial compounds. Solvents and excipients play a crucial role in these formulations. While this compound is not yet widely cited in the context of advanced drug delivery systems, its properties as a solvent suggest potential for such applications.
Related compounds, such as diethylene glycol monoethyl ether (also known as Transcutol®), are utilized as penetration enhancers in topical and transdermal formulations. wikipedia.orgatamanchemicals.com These solvents can improve the solubility and skin permeation of various active ingredients. atamanchemicals.com Given its structural similarities, this compound could potentially serve a similar function.
Advanced delivery systems encompass a range of technologies, including nanoparticles, liposomes, and microemulsions. The choice of solvents and co-solvents is critical in the development of these systems to ensure stability, drug loading capacity, and controlled release.
Future research could focus on evaluating the potential of this compound as a component in such advanced formulations. Studies would need to assess its biocompatibility, solubilizing capacity for various APIs, and its influence on the physicochemical properties and performance of the delivery system.
Table 3: Potential Roles of Solvents in Advanced Delivery Systems
| Delivery System | Potential Role of this compound | Desired Properties |
|---|---|---|
| Topical/Transdermal Patches | As a penetration enhancer to facilitate the transport of active ingredients across the skin barrier. | Good solubilizing power for the active ingredient, biocompatibility with the skin. |
| Nanoemulsions/Microemulsions | As a co-solvent or part of the oil phase to improve the stability and loading capacity of the formulation. | Miscibility with other components of the formulation, ability to form stable emulsions. |
| Injectable Formulations | As a co-solvent to enhance the solubility of poorly water-soluble drugs. | Low toxicity, biocompatibility, and ability to form a stable solution for injection. |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for 2-(1-Ethoxyethoxy)ethan-1-ol?
- Methodological Answer :
- Williamson Ether Synthesis : React ethoxyethanol with a halogenated ethoxy precursor (e.g., chloroethoxyethanol) in the presence of a base (e.g., NaOH/KOH) to form the ethoxyethoxy linkage. Monitor reaction progress via TLC or GC-MS .
- Reductive Alkoxylation : Use lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce intermediates with ethoxyethoxy groups, as demonstrated in analogous glycol ether syntheses .
- Purification : Employ fractional distillation under reduced pressure (e.g., 80–100°C at 10–15 mmHg) to isolate the product. Confirm purity via NMR (δ 1.2–1.4 ppm for ethoxy CH₃, δ 3.4–3.7 ppm for ether linkages) .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Identify ethoxy (CH₃CH₂O) and hydroxyl (-OH) protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.8 ppm for ether/CH₂ groups). Use D₂O exchange to confirm the hydroxyl proton .
- IR Spectroscopy : Detect O-H stretching (~3300 cm⁻¹) and ether C-O-C asymmetric stretching (~1100 cm⁻¹) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 148 (C₆H₁₄O₃) and fragmentation patterns indicative of ethoxyethoxy cleavage .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage : Keep in amber glass bottles under nitrogen, away from UV light and moisture, at 15–25°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer :
- Controlled Solubility Testing : Conduct saturation experiments in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) at 25°C. Use gravimetric analysis or HPLC to quantify dissolved concentrations .
- Molecular Dynamics Simulations : Model solute-solvent interactions to predict solubility trends. Compare with experimental data to identify outliers .
- DSC Analysis : Determine phase behavior (e.g., eutectic points) in mixed solvents to explain anomalous solubility .
Q. What strategies optimize reaction yields during ethoxyethoxy group formation?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency. Optimize base strength (e.g., K₂CO₃ vs. NaOH) to minimize hydrolysis .
- Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct formation. Use reflux condensers for exothermic steps .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track ether bond formation and adjust reagent stoichiometry dynamically .
Q. How does this compound behave under acidic or basic conditions?
- Methodological Answer :
- Stability Testing : Incubate the compound in HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–60°C. Monitor degradation via GC-MS for cleavage products (e.g., ethylene glycol derivatives) .
- Kinetic Studies : Use pseudo-first-order kinetics to calculate hydrolysis rate constants. Correlate with pH to identify stability thresholds .
Q. What advanced techniques validate the compound’s role as a solvent in organic synthesis?
- Methodological Answer :
- Solvent Polarity Assessment : Measure dielectric constant (ε) and Kamlet-Taft parameters to compare with common solvents (e.g., DMSO, THF) .
- Reaction Efficiency Trials : Test in SN2 reactions (e.g., alkylation of potassium iodide with alkyl halides) to evaluate polarity effects on reaction rates .
Data Contradiction Analysis
Q. How to address conflicting ecotoxicity data for glycol ether derivatives like this compound?
- Methodological Answer :
- Standardized Bioassays : Perform acute toxicity tests on Daphnia magna (OECD 202) and Danio rerio (OECD 203) using consistent exposure times (48–96 hr). Compare LC₅₀ values with literature data .
- Metabolite Profiling : Identify degradation products (e.g., ethoxyacetic acid) via LC-MS to assess persistence and bioaccumulation potential .
Experimental Design Tables
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
